molecular formula C17H17Cl2N3O B4248328 (E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one

(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one

Cat. No.: B4248328
M. Wt: 350.2 g/mol
InChI Key: LFVXSSMVPLLAAG-NSCUHMNNSA-N
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Description

(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydropyrazolo[4,3-c]pyridin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one typically involves multi-step organic reactions The process begins with the preparation of the dichlorophenyl precursor, followed by the formation of the tetrahydropyrazolo[4,3-c]pyridin ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation, which contribute to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c1-2-3-4-16(23)22-8-7-15-12(10-22)17(21-20-15)11-5-6-13(18)14(19)9-11/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,20,21)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVXSSMVPLLAAG-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(=O)N1CCC2=C(C1)C(=NN2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one
Reactant of Route 5
(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one
Reactant of Route 6
(E)-1-[3-(3,4-dichlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]pent-3-en-1-one

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